molecular formula C19H21N3O4S B2661859 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1020980-12-4

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2661859
CAS No.: 1020980-12-4
M. Wt: 387.45
InChI Key: ITEGRBXAJFALDI-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic, thiazolo, and pyrimidinyl moieties, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity samples suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Its unique structure makes it a candidate for use in material science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and acetamide-containing molecules. Examples include:

  • 2-(3,4-dimethoxyphenyl)-N-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide apart is its specific combination of functional groups and structural features. The presence of the 3,4-dimethoxyphenyl group, along with the trimethyl-substituted thiazolo[3,2-a]pyrimidine core, imparts unique chemical and biological properties that are not observed in closely related compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-10-17(18(24)22-11(2)12(3)27-19(22)20-10)21-16(23)9-13-6-7-14(25-4)15(8-13)26-5/h6-8H,9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEGRBXAJFALDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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